molecular formula C7H10N2O2 B13649616 (S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B13649616
M. Wt: 154.17 g/mol
InChI Key: RSHKESSQCFYIJL-LURJTMIESA-N
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Description

(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an oxazine ring

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to its fused pyrazole and oxazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and application in various fields .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

InChI

InChI=1S/C7H10N2O2/c1-10-6-4-9-7(11-5-6)2-3-8-9/h2-3,6H,4-5H2,1H3/t6-/m0/s1

InChI Key

RSHKESSQCFYIJL-LURJTMIESA-N

Isomeric SMILES

CO[C@H]1CN2C(=CC=N2)OC1

Canonical SMILES

COC1CN2C(=CC=N2)OC1

Origin of Product

United States

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